Thiacetazone - 910379-02-1

Thiacetazone

Catalog Number: EVT-7895893
CAS Number: 910379-02-1
Molecular Formula: C10H12N4OS
Molecular Weight: 236.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thiacetazone is a thiosemicarbazone compound with a wide range of applications in scientific research, particularly in the field of microbiology. [, , ] It has primarily been studied for its antimycobacterial properties. [, ]

Future Directions
  • Developing Thiacetazone analogs with improved efficacy and safety profiles. [] This could involve exploring different chemical modifications to enhance its antimycobacterial activity and reduce its toxicity.
  • Investigating the potential of Thiacetazone in combination therapy with other anti-tuberculosis drugs. [, ] Combining Thiacetazone with other drugs that target different pathways in Mycobacterium tuberculosis could potentially enhance treatment efficacy and prevent the emergence of resistance.
  • Further elucidating the molecular mechanisms underlying Thiacetazone resistance in Mycobacterium tuberculosis. [, ] Understanding these mechanisms will be crucial for developing strategies to circumvent drug resistance and design more effective anti-tuberculosis therapies.
  • Exploring the potential use of Thiacetazone as a tool to study mycolic acid biosynthesis in other mycobacterial species. [] This could contribute to a better understanding of the role of mycolic acids in the pathogenesis of other mycobacterial diseases.
Overview

Thiacetazone is a synthetic compound primarily recognized for its antitubercular properties. It is chemically classified as an acetylaminobenzaldehyde thiosemicarbazone, which places it within the broader category of thiosemicarbazones. Thiacetazone has been utilized in the treatment of tuberculosis, particularly in cases resistant to standard therapies. Its mechanism of action involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, which is crucial for the bacterial cell wall integrity.

Source and Classification

Thiacetazone was initially developed as a derivative of thiosemicarbazones, which are compounds formed by the condensation of thiosemicarbazide with carbonyl compounds. The compound is classified under the following categories:

  • Chemical Class: Thiosemicarbazones
  • Therapeutic Class: Antitubercular agents
  • Chemical Formula: C9_{9}H10_{10}N4_{4}S
Synthesis Analysis

Methods and Technical Details

Thiacetazone can be synthesized through various methods, including:

  1. Condensation Reaction: The primary method involves the reaction of thiosemicarbazide with acetylacetone or similar carbonyl compounds under acidic conditions. This process typically yields thiacetazone alongside other derivatives.
  2. Reflux Method: In a typical synthesis, thiosemicarbazide is dissolved in a solvent such as ethanol or methanol, and an appropriate aldehyde (e.g., acetylaldehyde) is added. The mixture is then refluxed to promote the reaction, followed by cooling and crystallization to obtain pure thiacetazone .
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Thiacetazone features a thiosemicarbazone backbone with the following structural characteristics:

  • Molecular Structure: The compound consists of a thiocarbonyl group linked to an amine group, contributing to its biological activity.
  • Molecular Weight: Approximately 210.26 g/mol.
  • Structural Formula:
C9H10N4S\text{C}_9\text{H}_{10}\text{N}_4\text{S}

The structural representation indicates the presence of functional groups critical for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Thiacetazone undergoes several chemical reactions which are significant for its biological activity:

  1. Hydrolysis: In aqueous environments, thiacetazone can hydrolyze to form thiosemicarbazide and other byproducts.
  2. Redox Reactions: The presence of sulfur allows thiacetazone to participate in redox reactions, which can affect its pharmacological properties.
  3. Interaction with Mycobacterial Enzymes: Thiacetazone inhibits enzymes involved in mycolic acid biosynthesis through covalent modification, disrupting cell wall formation in Mycobacterium tuberculosis .
Mechanism of Action

Process and Data

Thiacetazone exerts its antitubercular effects primarily through the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. The mechanism involves:

  • Inhibition of Enzyme Activity: Thiacetazone binds to specific enzymes responsible for mycolic acid production, leading to compromised cell wall integrity.
  • Impact on Bacterial Growth: By disrupting mycolic acid synthesis, thiacetazone effectively inhibits bacterial growth and replication.

Studies have shown that thiacetazone's minimum inhibitory concentration against Mycobacterium tuberculosis can be determined through various assays, including the Microplate Alamar Blue Assay .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thiacetazone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: Approximately 195–198 °C.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for understanding its handling and storage requirements in pharmaceutical applications.

Applications

Scientific Uses

Thiacetazone has several important applications in scientific research and medicine:

  1. Antitubercular Treatment: Primarily used in combination therapy for treating multidrug-resistant tuberculosis cases.
  2. Research Tool: Utilized in studies investigating mycolic acid biosynthesis and the development of new antitubercular agents.
  3. Drug Development: Serves as a lead compound for synthesizing novel derivatives with enhanced efficacy against resistant strains of Mycobacterium tuberculosis .
Introduction to Thiacetazone in Modern Antitubercular Chemotherapy

Historical Context and Revival of Thiacetazone Analogues in Drug-Resistant Tuberculosis

Thiacetazone (TAC), first introduced in the 1940s as Conteben, emerged as a cost-effective companion drug to isoniazid (INH) in early anti-tubercular regimens. Its initial adoption in resource-limited settings (particularly Africa and Latin America) stemmed from its affordability and synergy with first-line agents. By replacing expensive para-aminosalicylic acid (PAS) in the "SPH/9PH" regimen (Streptomycin/PAS/INH for 3 months, followed by PAS/INH for 9 months), TAC enabled broader implementation of combination therapy, crucially suppressing resistance emergence. The East African British Medical Research Council (BMRC) trials demonstrated that thioacetazone could effectively substitute PAS, facilitating shorter, domiciliary treatments [1] [5].

However, TAC's clinical use declined sharply in the 1990s due to severe cutaneous toxicity in HIV-coinfected patients. This relegated it to near-obsolete status. Recent research has spurred its revival through structural optimization of its core thiourea scaffold. Analogues like SRI-224 and SRI-286 (developed at Southern Research Institute) and NSC19723 (a benzaldehyde thiosemicarbazone from the NCI library) exhibit significantly enhanced potency. NSC19723 demonstrates a MIC of 0.39–0.78 μM against M. tuberculosis H37Rv, representing a 2–4 fold improvement over TAC (MIC 0.78–3.12 μM), while maintaining specificity against mycobacteria without activity against ESKAPE pathogens or M. smegmatis [2] [3] [6].

Table 1: Key Historical Milestones in Thiacetazone Development and Analogue Revival

EraEventSignificance
1940s-1950sIntroduction of Thiacetazone (Conteben)Early TB regimens combined with INH/Streptomycin; replaced PAS for cost-effectiveness
1960sBMRC East African TrialsValidated thioacetazone + isoniazid efficacy for continuation phase
1990sClinical decline due to HIV-associated toxicitySevere Stevens-Johnson syndrome in HIV+ patients led to withdrawal in most regions
2000sMechanistic studies (Cyclopropane Synthase Inhibition)Identified CMAS enzymes (e.g., MmaA2, PcaA) as targets
2010-PresentDevelopment of SRI-224, SRI-286, NSC19723 analoguesImproved MICs, reduced toxicity profiles, retained mycolic acid targeting

The resurgence of interest is driven by TAC's activity against drug-resistant strains, including MDR/XDR-TB. Crucially, TAC analogues retain efficacy against INH-resistant isolates (where KatG mutations prevent INH activation) and rifampicin-resistant strains. This stems from their distinct activation pathway (EthA monooxygenase) and mechanism of action (HadABC complex inhibition), bypassing common resistance mechanisms of first-line drugs [3] [4] [6].

Synergistic Potential with Novel and Repurposed TB Drugs

TAC analogues demonstrate promising synergy, particularly with drugs disrupting complementary cell wall processes:

  • Bedaquiline (ATP Synthase Inhibitor): NSC19723 shows additive effects, potentially by compromising cell wall integrity and enhancing cytoplasmic drug penetration [6].
  • Nitroimidazoles (Delamanid/Pretomanid): Shared disruption of mycolic acid homeostasis (via different molecular targets) creates synergistic lethality. Pretomanid inhibits mycolic acid precursor decarboxylation.
  • First-Line Agents (Rifampicin/Pyrazinamide): Checkerboard assays reveal fractional inhibitory concentration indices (FICIs) <0.5 for NSC19723 + RIF or INH, indicating synergy. This allows dose reduction of individual agents, potentially mitigating toxicity [6].

Table 2: Synergy Profile of NSC19723 Analogue with Anti-TB Drugs

Drug CombinationFractional Inhibitory Concentration Index (FICI)InterpretationMechanistic Basis
NSC19723 + Isoniazid (INH)0.3SynergyDual inhibition of mycolic acid biosynthesis (HadABC & InhA)
NSC19723 + Rifampicin (RIF)0.4SynergyEnhanced cell wall permeability facilitating RIF entry
NSC19723 + Bedaquiline (BDQ)0.5AdditiveCompromised energy metabolism + impaired cell wall synthesis
NSC19723 + Pretomanid (PTM)0.2Strong SynergyConcurrent inhibition of mycolic acid elongation (HadABC) and cyclopropanation (Ddn)*

*Note: PTM inhibits Ddn involved in mycolic acid precursor activation. FICI: <0.5 = Synergy; 0.5-4.0 = Additive/Indifferent; >4.0 = Antagonism. Data derived from [6].

Pharmacological Rationale for Targeting Mycolic Acid Biosynthesis

Mycolic acids are C₆₀–C₉₀ branched, β-hydroxylated fatty acids forming the cornerstone of the M. tuberculosis outer membrane. They are critical for:

  • Impermeability: Creating a hydrophobic barrier limiting antibiotic penetration.
  • Acid-Fastness: Enabling survival in acidic phagolysosomes.
  • Pathogenicity: Modulating host immune responses (e.g., via trehalose dimycolate, TDM). Cyclopropanation patterns on mycolates dictate TDM's pro-inflammatory capacity [2] [5] [7].

The biosynthetic pathway involves two key stages:

  • Type II Fatty Acid Synthase (FAS-II) Elongation: Generates the meromycolate chain via iterative cycles involving condensation (KasA/KasB), reduction (MabA), dehydration (HadAB/HadBC), and reduction (InhA).
  • Modification and Condensation: Introduction of functional groups (cyclopropanes, methyl branches, oxygen functions) by Cyclopropane Mycolic Acid Synthases (CMASs - e.g., PcaA, MmaA2-4, CmaA2) followed by coupling to arabinogalactan [2] [4] [7].

Thiacetazone's Dual Molecular Mechanism: CMAS and FAS-II Disruption

Research reveals TAC and its analogues exert effects at two critical points in mycolic acid biosynthesis:

  • Inhibition of Cyclopropanation (Primary Effect): Activated TAC (converted to a reactive sulfenic acid by EthA) directly targets CMAS enzymes (MmaA2, PcaA, CmaA2). This was demonstrated through:
  • Loss of cyclopropane rings in α-, keto-, and methoxy-mycolates detected via NMR and mass spectrometry in TAC-treated M. bovis BCG and M. marinum [2] [9].
  • Partial reversal of TAC's effects by overexpressing cmaA2, mmaA2, or pcaA genes, confirming CMASs as direct targets [2] [9].
  • Altered cell wall fluidity/permeability and attenuated immunomodulation due to defective TDM [2] [5].

  • Inhibition of FAS-II Dehydration (Secondary Effect): Activated TAC forms a covalent disulfide bond with Cys⁶¹ of the HadA subunit within the essential FAS-II dehydratase complex HadAB. This irreversibly blocks the dehydration step (conversion of β-hydroxyacyl-ACP to trans-enoyl-ACP), leading to:

  • Accumulation of 3-hydroxy-fatty acid precursors (C₂₀–C₃₂) [3] [4].
  • High-level resistance mutations identified in hadA (C⁶¹S/G) and hadC (V⁸⁵I, T¹²³A, A¹⁵¹V, K¹⁵⁷R) [3] [4].
  • Resistance overcome by overexpressing hadAB, hadBC, or hadABC operons [3] [4].

Table 3: Validated Molecular Targets of Thiacetazone and Associated Resistance Mutations

Molecular TargetGene(s)Function in Mycolic Acid PathwayResistance Mutations (High Level)Impact of Mutation
Cyclopropane Mycolic Acid SynthasesmmaA2, pcaA, cmaA2Introduce cis/trans-cyclopropane ringsRare (e.g., mmaA4 loss-of-function)Alters mycolate profile; may reduce drug uptake/activation; hypoinflammatory TDM
FAS-II β-Hydroxyacyl-ACP DehydratasehadA (HadAB complex)Dehydration step in meromycolate elongationhadA: C⁶¹S, C⁶¹GPrevents covalent drug adduct formation; essential activity retained
FAS-II β-Hydroxyacyl-ACP DehydratasehadC (HadBC complex)Dehydration of longer meromycolate chainshadC: V⁸⁵I, T¹²³A, A¹⁵¹V, K¹⁵⁷RStabilizes HadBC complex; compensates for inhibited HadAB; alters enzyme kinetics
Prodrug ActivatorethAActivates TAC to reactive sulfenic acidPromoter/inactivating mutationsPrevents drug activation; confers cross-resistance to ethionamide

Implications for Drug Design and Overcoming Resistance

Understanding TAC's dual mechanism provides crucial insights for next-generation analogue design:

  • Overcoming HadA Mutations: Analogues like NSC19723 retain potent activity against strains with hadC mutations (e.g., HadCV85I, HadCK157R). Structural modeling shows NSC19723 binds the HadAB active site (near Cys⁶¹) more effectively than TAC, potentially resisting compensatory conformational changes induced by hadC mutations [4] [6].
  • Bypassing EthA Dependence: Designing analogues less reliant on EthA activation could overcome a major resistance pathway and prevent cross-resistance with ethionamide. SRI analogues show variations in EthA dependence [3].
  • Dual-Targeting Inhibitors: The structural similarity between HadAB and HadBC active sites suggests feasibility in developing inhibitors simultaneously targeting both dehydratases, preventing compensatory mutations. Molecular dynamics simulations confirm shared binding pockets [4].
  • Combination with Cell Wall Disruptors: Synergy with drugs like pretomanid (PA-824) or SQ109 (MmpL3 inhibitor) leverages compromised cell wall integrity, enhancing intracellular drug accumulation and killing persisters [6] [10].

Properties

CAS Number

910379-02-1

Product Name

Thiacetazone

IUPAC Name

N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6-

InChI Key

SRVJKTDHMYAMHA-SDQBBNPISA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.